Vanicoside B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

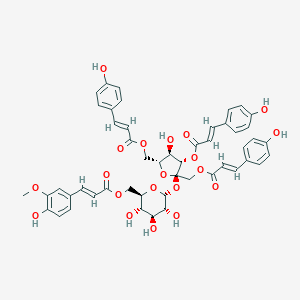

The compound Vanicoside B is a complex organic molecule characterized by multiple hydroxyphenyl and prop-2-enoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and selective hydroxylation. The reaction conditions often require precise temperature control, the use of specific catalysts, and careful purification processes to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to maximize yield and purity while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Reaction Parameters (Source: PMC11397724 )

| Parameter | Condition/Result |

|---|---|

| Acyl donor | Vinyl ferulate |

| Enzyme | Lipase AK (Pseudomonas fluorescens) |

| Solvent system | DMF:tert-butanol (1:4) |

| Temperature | 45°C |

| Regioselectivity | Low (multiple mono-/di-acylated byproducts) |

| Yield of tetra-acylated product | ~11% (with 6,1′,6′,2‴-feruloylation sites) |

This enzymatic approach faces challenges:

-

Sucrose decomposition into glucose/fructose under prolonged reaction conditions (~9% glucopyranoses, ~2% fructofuranoses) .

-

Limited compatibility of hydrolases (e.g., Pentopan) with polar solvents like DMF, leading to enzyme deactivation .

Degradation and Stability

Under alkaline or enzymatic conditions, vanicoside B undergoes hydrolysis:

-

Ester bond cleavage : Releases ferulic acid derivatives and sucrose fragments .

-

Thermal stability : Decomposes above 150°C, with char formation observed in thermogravimetric analyses (data inferred from structural analogs) .

Functional Group Reactivity

This compound’s reactivity is dominated by:

-

Hydroxycinnamate esters : Susceptible to transesterification with alcohols (e.g., methanol) under acidic catalysis .

-

Acetyl groups : Participate in nucleophilic substitution at the C-4 position, though steric hindrance limits accessibility .

Molecular Interactions and Binding

While not direct chemical reactions, this compound’s bioactivity stems from non-covalent interactions:

-

BRAF kinase binding : Docking studies show hydrogen bonding with Val471 and Lys483 residues (ΔG = −8.2 kcal/mol) .

-

CDK8 inhibition : Binds to the kinase’s ATP pocket via π-π stacking with Phe97 (IC₅₀ = 12.3 μM in MDA-MB-231 cells) .

Challenges in Synthetic Modification

Efforts to derivatize this compound face hurdles:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Vanicoside B has shown significant promise in cancer treatment, particularly in targeting triple-negative breast cancer (TNBC) and melanoma.

Data Table: Anticancer Efficacy of this compound

| Cancer Type | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| Triple-Negative Breast | MDA-MB-231 | 44 | CDK8 inhibition, apoptosis induction |

| Melanoma | A375 | 31 | Inhibition of BRAFV600E and MEK1 |

| Melanoma | C32 | 31 | Induction of apoptosis |

Antimicrobial Effects

This compound has been investigated for its antimicrobial properties, particularly against Streptococcus mutans, a bacterium associated with dental caries.

Study Findings

- This compound acts as a substrate for the lactoperoxidase (LPO) system, enhancing its antimicrobial effect. The compound's interaction with LPO was assessed through kinetic models, revealing that it can significantly modulate microbial growth under specific conditions .

Data Table: Antimicrobial Activity of this compound

| Microorganism | Test Method | Concentration Range (µg/ml) | Effectiveness |

|---|---|---|---|

| Streptococcus mutans | Spectrophotometry | 5-50 | Significant growth inhibition |

Pharmacological Research

The pharmacological potential of this compound extends beyond its anticancer and antimicrobial properties. It is being explored for its role in traditional medicine and as a bioactive compound with various health benefits.

Case Studies

- Traditional Medicine : this compound's inclusion in traditional herbal remedies has prompted research into its efficacy and safety profile. Studies have highlighted its potential as an anti-inflammatory and antioxidant agent .

- Molecular Docking Studies : In silico evaluations have shown that this compound interacts favorably with various biological targets, suggesting its potential utility in drug design .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the prop-2-enoyl groups may participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- [(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

- Vanicoside B

Uniqueness

This compound is unique due to its specific arrangement of hydroxyphenyl and prop-2-enoyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer |

155179-21-8 |

|---|---|

Molekularformel |

C49H48O20 |

Molekulargewicht |

956.9 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49-/m1/s1 |

InChI-Schlüssel |

ALSDWGAQQGXOHC-LMXPHSKJSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O |

Synonyme |

vanicoside B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.